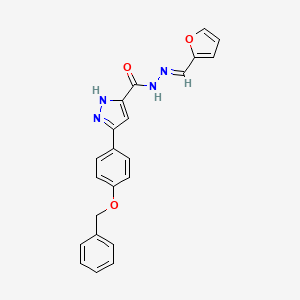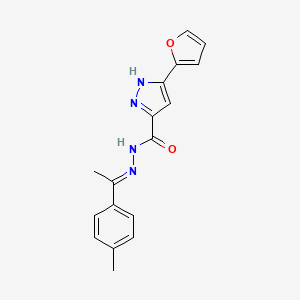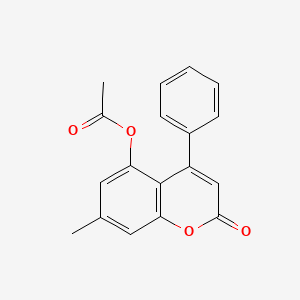
5-(4-Benzyloxy-PH)-2H-pyrazole-3-carboxylic acid furan-2-ylmethylene-hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Benzyloxy-PH)-2H-pyrazole-3-carboxylic acid furan-2-ylmethylene-hydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrazole ring, a carboxylic acid group, and a furan-2-ylmethylene-hydrazide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Benzyloxy-PH)-2H-pyrazole-3-carboxylic acid furan-2-ylmethylene-hydrazide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, the introduction of the benzyloxy group, and the coupling of the furan-2-ylmethylene-hydrazide moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Benzyloxy-PH)-2H-pyrazole-3-carboxylic acid furan-2-ylmethylene-hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH, and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a variety of substituted products.
Aplicaciones Científicas De Investigación
5-(4-Benzyloxy-PH)-2H-pyrazole-3-carboxylic acid furan-2-ylmethylene-hydrazide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials, catalysts, and other industrial products.
Mecanismo De Acción
The mechanism of action of 5-(4-Benzyloxy-PH)-2H-pyrazole-3-carboxylic acid furan-2-ylmethylene-hydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as anti-inflammatory or anticancer activity.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(4-Chloro-PH)-2H-pyrazole-3-carboxylic acid furan-2-ylmethylene-hydrazide
- 5-(4-Methoxy-PH)-2H-pyrazole-3-carboxylic acid furan-2-ylmethylene-hydrazide
- 5-(4-Nitro-PH)-2H-pyrazole-3-carboxylic acid furan-2-ylmethylene-hydrazide
Uniqueness
5-(4-Benzyloxy-PH)-2H-pyrazole-3-carboxylic acid furan-2-ylmethylene-hydrazide is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.
Propiedades
Fórmula molecular |
C22H18N4O3 |
|---|---|
Peso molecular |
386.4 g/mol |
Nombre IUPAC |
N-[(E)-furan-2-ylmethylideneamino]-3-(4-phenylmethoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C22H18N4O3/c27-22(26-23-14-19-7-4-12-28-19)21-13-20(24-25-21)17-8-10-18(11-9-17)29-15-16-5-2-1-3-6-16/h1-14H,15H2,(H,24,25)(H,26,27)/b23-14+ |
Clave InChI |
FWWILNWKFUHAEA-OEAKJJBVSA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CC=CO4 |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CC=CO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-ethyl 2-methyl 3-methyl-5-{[(2E)-3-(thiophen-2-yl)prop-2-enoyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B11663498.png)
![N-[(E)-1-(3-bromophenyl)ethylideneamino]pyridine-4-carboxamide](/img/structure/B11663505.png)
![N-(2-ethoxyphenyl)-2-{[(4-methylphenyl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B11663507.png)
![ethyl (2Z)-5-(2,5-dimethoxyphenyl)-2-(4-ethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11663518.png)
![N'-[(E)-1-(3-methoxyphenyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B11663519.png)
![Ethyl 2-[(2E)-3-(furan-2-YL)-2-(phenylformamido)prop-2-enamido]acetate](/img/structure/B11663530.png)


![N'-[(E)-1-(3-nitrophenyl)ethylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B11663551.png)
![2,6-dimethoxy-4-[(E)-{[4-(2-methoxyphenyl)piperazin-1-yl]imino}methyl]phenol](/img/structure/B11663560.png)
![2-(3-nitrophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B11663561.png)
![6-Amino-4-(4-chlorophenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11663569.png)
![[(4-bromophenyl)(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methyl]propanedinitrile](/img/structure/B11663582.png)
